2-Hexenoic acid

Description

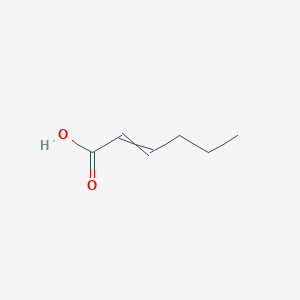

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hex-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

InChI Key |

NIONDZDPPYHYKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (E)-2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of (E)-2-Hexenoic acid, a molecule of interest for its potential applications in the pharmaceutical and flavor industries. The document details methods for its isolation and quantification from natural matrices and outlines its biosynthetic origins.

Natural Occurrence of (E)-2-Hexenoic Acid

(E)-2-Hexenoic acid is a volatile organic compound found in a variety of natural sources, contributing to the characteristic aroma and flavor of many fruits, plants, and some animal products. Its presence has been identified in numerous plant species, including fruits like apples, bananas, grapes, and strawberries.[1] It is also a constituent of guava fruit, loganberry, and bilberry.[2] The compound has been reported in various parts of plants such as the roots of Arctium lappa and in plant species like Vitis vinifera, Euphorbia tithymaloides, and Deschampsia antarctica.[3] Furthermore, it is found in beverages like white wine and both black and green tea, as well as in pork fat and lamb.[2][4]

The following table summarizes the reported presence of (E)-2-Hexenoic acid in various natural sources.

| Category | Natural Source |

| Fruits | Apple (Malus domestica)[1][5] |

| Banana (Musa spp.)[1] | |

| Grape (Vitis vinifera)[1][3] | |

| Strawberry (Fragaria × ananassa)[1][6][7][8][9] | |

| Guava (Psidium guajava)[2][10][11][12] | |

| Bilberry (Vaccinium myrtillus)[2] | |

| Loganberry (Rubus × loganobaccus)[2] | |

| Black Chokeberry (Aronia melanocarpa)[4] | |

| Vegetables & Herbs | Peppermint Oil (Mentha piperita)[2] |

| Arctium lappa Root[3] | |

| Beverages | White Wine[2] |

| Black Tea (Camellia sinensis)[2][13] | |

| Green Tea (Camellia sinensis)[2][13] | |

| Animal Products | Pork Fat[2][14] |

| Lamb[4] | |

| Other Plants | Euphorbia tithymaloides[3] |

| Deschampsia antarctica[3] |

Quantitative Data

Quantitative analysis of (E)-2-Hexenoic acid in natural sources is crucial for evaluating their potential for commercial extraction. The concentration of this volatile compound can vary significantly depending on the cultivar, ripeness, and processing methods. The table below presents available quantitative data from the literature.

| Natural Source | Concentration / Amount | Analytical Method |

| Black Chokeberry | 0.14 mg/kg | Not Specified |

| Lamb | 0.04 mg/kg | Not Specified |

Note: Quantitative data for (E)-2-Hexenoic acid is limited in the reviewed literature. The provided values are based on available search results.

Isolation and Quantification Protocols

The isolation and quantification of (E)-2-Hexenoic acid from natural sources typically involve the extraction of volatile organic compounds followed by chromatographic analysis. Below are detailed methodologies for these procedures.

Experimental Protocol: Isolation of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analytical-scale isolation of (E)-2-Hexenoic acid from plant materials and beverages for quantification.

Materials and Equipment:

-

20 mL headspace vials with PTFE-coated silicone septa

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

-

Heating block or water bath with temperature control

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Homogenizer or blender

-

Analytical balance

-

Boiling water

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., fruits, tea leaves): Weigh approximately 1-5 g of the homogenized sample into a 20 mL headspace vial.[15]

-

For liquid samples (e.g., fruit puree, tea infusion): Pipette a known volume (e.g., 1-5 mL) into a 20 mL headspace vial. For tea infusions, 3.0 g of tea can be infused with boiling water.[4]

-

-

Internal Standard Addition (Optional but Recommended for Quantification):

-

Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.

-

-

Equilibration and Extraction:

-

Seal the vial with the septum cap.

-

Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 40-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[2][13][15]

-

Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[13]

-

-

Desorption and GC-MS Analysis:

Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., Supelcowax-10, 30 m × 0.32 mm i.d., 0.25 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.8 mL/min).[13]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 220-250°C).[4][13] For example: hold at 40°C for 2 min, then increase at 2°C/min to 220°C and hold for 30 min.[13]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-600.[16]

-

Ion Source and Transfer Line Temperatures: Typically set at 230°C and 280°C, respectively.[8]

Data Analysis and Quantification:

-

Identification: The identification of (E)-2-Hexenoic acid is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of (E)-2-Hexenoic acid of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Preparative Isolation: Steam Distillation

For obtaining larger quantities of (E)-2-Hexenoic acid from plant material, steam distillation is a suitable method for volatile compounds.

Procedure Outline:

-

The plant material is placed in a distillation flask.

-

Steam is passed through the plant material, causing the volatile (E)-2-Hexenoic acid to vaporize.

-

The vapor mixture of water and the compound is then condensed.

-

Due to its limited solubility in water, the (E)-2-Hexenoic acid will form a separate layer, which can be collected.

Biosynthesis and Signaling Pathways

(E)-2-Hexenoic acid is a product of the fatty acid biosynthesis pathway. This fundamental metabolic process involves the creation of fatty acids from acetyl-CoA and malonyl-CoA.[17][18][19]

Fatty Acid Biosynthesis Pathway

The synthesis of fatty acids is an iterative process involving a series of enzymatic reactions. The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The growing fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-ACP. Each cycle of elongation involves condensation, reduction, dehydration, and another reduction step.[19] The synthesis of a six-carbon unsaturated fatty acid like (E)-2-Hexenoic acid would follow this general pathway, with specific enzymes responsible for chain termination and the introduction of the double bond.

Caption: Simplified overview of the fatty acid biosynthesis pathway leading to (E)-2-Hexenoic acid.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and quantification of (E)-2-Hexenoic acid from a natural source.

Caption: General workflow for the analysis of (E)-2-Hexenoic acid from natural samples.

This guide provides a foundational understanding of the natural occurrence, analysis, and biosynthesis of (E)-2-Hexenoic acid. Further research is warranted to expand the quantitative data across a wider range of natural sources and to elucidate the specific enzymatic steps involved in its formation.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Aroma profiling of teas: Identification of bioactive volatile compounds using GC-MS headspace analysis | Poster Board #221 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

- 6. Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]

- 10. Volatile components and aroma active compounds in aqueous essence and fresh pink guava fruit puree (Psidium guajava L.) by GC-MS and multidimensional GC/GC-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Chemical and sensory analyses of cultivated pork fat tissue as a flavor enhancer for meat alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 18. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

An In-Depth Technical Guide to the Characterization of cis/trans Isomers of 2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the cis (Z) and trans (E) isomers of 2-hexenoic acid. Differentiating between these geometric isomers is crucial in various fields, including drug development, as their distinct spatial arrangements can lead to significant differences in their physicochemical properties and biological activities. This document outlines key experimental protocols and presents a comparative analysis of their spectroscopic and physical data.

Physicochemical Properties

The cis and trans isomers of 2-hexenoic acid exhibit distinct physical properties due to the differences in their molecular geometry. The trans isomer generally has a higher melting point due to its more linear shape, allowing for more efficient packing in the crystal lattice. Their boiling points, however, are quite similar.

| Property | trans-2-Hexenoic Acid ((E)-2-Hexenoic Acid) | cis-2-Hexenoic Acid ((Z)-2-Hexenoic Acid) |

| CAS Number | 13419-69-7 | 1577-28-2 |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol | 114.14 g/mol |

| Melting Point | 33-35 °C | Not readily available |

| Boiling Point | 217 °C | 216-217 °C (estimated)[1] |

| Density | 0.965 g/mL at 25 °C | Not readily available |

| Refractive Index (n²⁰/D) | 1.438 | Not readily available |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of cis and trans isomers of 2-hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers, primarily based on the coupling constant (J) between the vinylic protons at the C2 and C3 positions. The trans configuration results in a significantly larger coupling constant (typically 12-18 Hz) compared to the cis configuration (typically 6-12 Hz)[2].

¹³C NMR spectroscopy also shows subtle but consistent differences in the chemical shifts of the carbons in the double bond and the carboxyl group.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

| Proton | trans-2-Hexenoic Acid (δ, ppm) | cis-2-Hexenoic Acid (δ, ppm, Expected) | Key Differentiating Feature |

| H2 | ~7.0-7.1 | ~6.2-6.3 | The H2 proton in the cis isomer is expected to be more shielded and thus at a lower chemical shift. |

| H3 | ~5.8 | ~5.7-5.8 | The chemical shift of H3 is less affected by the stereochemistry. |

| J(H2-H3) | ~15-16 Hz | ~10-12 Hz | The larger coupling constant for the trans isomer is a definitive characteristic. |

Table 2: Comparative ¹³C NMR Data (CDCl₃)

| Carbon | trans-2-Hexenoic Acid (δ, ppm) | cis-2-Hexenoic Acid (δ, ppm) |

| C1 (COOH) | ~172 | Data not readily available |

| C2 | ~121 | Data not readily available |

| C3 | ~150 | Data not readily available |

| C4 | ~34 | Data not readily available |

| C5 | ~21 | Data not readily available |

| C6 | ~13 | Data not readily available |

Note: Specific, experimentally derived ¹³C NMR data for cis-2-hexenoic acid is not widely available in the public domain. The provided data for the trans isomer is based on typical values.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the cis and trans isomers is the out-of-plane C-H bending vibration of the double bond. The trans isomer exhibits a strong absorption band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer. The cis isomer, in turn, has a characteristic absorption band around 730-665 cm⁻¹.

Table 3: Key Differentiating IR Absorption Bands

| Functional Group | trans-2-Hexenoic Acid | cis-2-Hexenoic Acid |

| C=C Stretch | ~1650 cm⁻¹ (medium) | ~1650 cm⁻¹ (medium) |

| =C-H Bend (out-of-plane) | ~965 cm⁻¹ (strong) | ~730-665 cm⁻¹ (medium-strong) |

| C=O Stretch | ~1700 cm⁻¹ (strong) | ~1700 cm⁻¹ (strong) |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of cis and trans-2-hexenoic acid are expected to be very similar, as they are geometric isomers with the same molecular weight and fragmentation pathways. Both will show a molecular ion peak (M⁺) at m/z 114.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Dissolution: Dissolve 5-10 mg of the 2-hexenoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters (Typical)

-

Spectrometer: 400 MHz or higher

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to lower natural abundance)

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the neat liquid or a small amount of the solid 2-hexenoic acid isomer directly onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 2-hexenoic acid isomer in a volatile solvent like dichloromethane (B109758) or methanol.

-

GC Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Separation of Cis/Trans Isomers

The separation of cis and trans isomers of 2-hexenoic acid can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for separating these isomers. The slight difference in polarity between the cis and trans isomers allows for their separation.

Representative HPLC Protocol:

-

Column: A C18 reversed-phase column is a suitable choice.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid). The exact ratio will need to be optimized.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carbon-carbon double bond.

Gas Chromatography (GC)

Capillary GC can also be employed for the separation of these isomers. The choice of the stationary phase is critical.

Representative GC Protocol:

-

Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a column with a high percentage of cyanopropyl substitution) is often effective for separating geometric isomers.

-

Temperature Program: A carefully optimized temperature program can enhance the resolution between the two isomers.

Visualizations

References

The Reverse β-Oxidation Pathway: A Technical Guide to 2-Hexenoic Acid Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

The microbial biosynthesis of 2-hexenoic acid, a valuable platform chemical and precursor for various pharmaceuticals and flavor compounds, has garnered significant interest as a sustainable alternative to chemical synthesis. The core of this biological production lies in the engineered reversal of the β-oxidation pathway, a fundamental metabolic route for fatty acid degradation. This technical guide provides an in-depth exploration of the 2-hexenoic acid biosynthesis pathway in microorganisms, focusing on the key enzymes, quantitative data, and detailed experimental protocols to facilitate research and development in this field.

Core Biosynthesis Pathway: The Reverse β-Oxidation Cycle

The primary route for the microbial synthesis of C6 carboxylic acids is the reverse β-oxidation (rBOX) pathway. This engineered pathway essentially reverses the four-step mitochondrial fatty acid degradation process, starting from the central metabolite acetyl-CoA and elongating the carbon chain by two carbons in each cycle. The production of 2-hexenoic acid requires a final desaturation step.

The key enzymatic steps are:

-

Thiolase (β-Ketothiolase): This enzyme catalyzes the initial Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. In the subsequent elongation cycle, it condenses an acyl-CoA molecule (e.g., butyryl-CoA) with another acetyl-CoA.

-

3-Hydroxyacyl-CoA Dehydrogenase: This enzyme reduces the β-keto group of the acetoacetyl-CoA (or longer chain 3-ketoacyl-CoA) to a hydroxyl group, forming 3-hydroxyacyl-CoA.

-

Enoyl-CoA Hydratase (Crotonase): This enzyme dehydrates the 3-hydroxyacyl-CoA to create a double bond, forming a trans-2-enoyl-CoA intermediate (e.g., crotonyl-CoA).

-

Trans-2-Enoyl-CoA Reductase: This is the key enzyme that makes the pathway a reversal of β-oxidation rather than just the reverse of the individual steps. It reduces the double bond of the trans-2-enoyl-CoA to a saturated acyl-CoA (e.g., butyryl-CoA), which can then re-enter the cycle for further elongation.

-

Desaturase: To produce 2-hexenoic acid, the saturated C6 intermediate, hexanoyl-CoA, must be desaturated. This is catalyzed by a fatty acid desaturase, which introduces a double bond at the C2 position.

-

Thioesterase: The final step is the hydrolysis of the 2-hexenoyl-CoA thioester to release the free 2-hexenoic acid.

Figure 1: The reverse β-oxidation pathway for 2-hexenoic acid biosynthesis.

Quantitative Data on Biosynthesis Pathway Components

The efficiency of the 2-hexenoic acid biosynthesis pathway is dependent on the kinetic properties of the involved enzymes and the intracellular concentrations of precursors. The following table summarizes key quantitative data from various microbial sources.

| Enzyme | Microorganism | Substrate | Km (µM) | kcat (s⁻¹) | Product Titer | Reference |

| 3-Ketoacyl-CoA Thiolase | Pseudomonas putida | 3-Oxoadipyl-CoA | 150 | 7.83 | - | |

| Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 150 | 7.83 | - | ||

| Enoyl-CoA Hydratase | Saccharomyces cerevisiae | Crotonyl-CoA | - | - | - | [1] |

| trans-2-Enoyl-CoA Reductase | Euglena gracilis | Crotonyl-CoA | 68 | - | - | [2] |

| Euglena gracilis | trans-2-Hexenoyl-CoA | 91 | - | - | [2] | |

| Treponema denticola | Crotonyl-CoA | 2.7 | - | - | [3][4] | |

| Fatty Acid Desaturase (Δ9) | Saccharomyces cerevisiae | Stearoyl-CoA | - | - | - | [5] |

| Engineered Pathway | Escherichia coli | Glucose | - | - | 30.0 g/L (Total FFAs) | [6] |

| Escherichia coli | Dextrose | - | - | 1 g/L (Octanoic Acid) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-hexenoic acid biosynthesis.

Protocol 1: Heterologous Expression and Purification of rBOX Enzymes

This protocol describes the general procedure for expressing and purifying His-tagged rBOX enzymes from E. coli.

1. Gene Cloning and Vector Construction: a. Synthesize or PCR amplify the coding sequences of the desired thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-2-enoyl-CoA reductase genes from the source organism (e.g., Pseudomonas putida, Euglena gracilis, Treponema denticola). b. Clone the genes into an E. coli expression vector with an N- or C-terminal polyhistidine (His6) tag (e.g., pET-28a(+)).

2. Protein Expression: a. Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 10 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Apply the cleared lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[8]

Figure 2: General workflow for recombinant enzyme expression and purification.

Protocol 2: Enzyme Activity Assays

1. 3-Ketoacyl-CoA Thiolase Activity Assay (Thiolysis Direction): [9][10] a. Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate is monitored by the decrease in absorbance at 303 nm due to the disappearance of the Mg²⁺-enol-thioester complex. b. Reaction Mixture (1 mL): 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 50 µM 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA or 3-ketohexanoyl-CoA), and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes. ii. Initiate the reaction by adding the enzyme. iii. Monitor the decrease in absorbance at 303 nm.

2. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay: [9] a. Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm. b. Reaction Mixture (1 mL): 100 mM potassium phosphate (B84403) buffer (pH 7.3), 1 mM NAD⁺, 50 µM 3-hydroxyacyl-CoA substrate, and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes. ii. Initiate the reaction by adding the substrate. iii. Monitor the increase in absorbance at 340 nm.

3. Enoyl-CoA Hydratase Activity Assay: [11] a. Principle: The hydration of a trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm. b. Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 7.8), 50 µM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA or trans-2-hexenoyl-CoA), and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the enzyme at 25°C for 5 minutes. ii. Initiate the reaction by adding the enzyme. iii. Monitor the decrease in absorbance at 263 nm.

4. Trans-2-Enoyl-CoA Reductase Activity Assay: [12][13] a. Principle: The reduction of a trans-2-enoyl-CoA substrate is coupled to the oxidation of NADH or NADPH, which is monitored by the decrease in absorbance at 340 nm. b. Reaction Mixture (1 mL): 100 mM potassium phosphate buffer (pH 7.4), 150 µM NADH or NADPH, 50 µM trans-2-enoyl-CoA substrate, and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. ii. Initiate the reaction by adding the substrate. iii. Monitor the decrease in absorbance at 340 nm.

Protocol 3: Quantification of 2-Hexenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of 2-hexenoic acid from a fermentation broth.[14]

1. Sample Preparation and Extraction: a. Centrifuge 1 mL of fermentation broth to pellet the cells. b. Transfer the supernatant to a new tube. c. Acidify the supernatant to pH ~2 with HCl. d. Extract the fatty acids with an equal volume of ethyl acetate (B1210297) by vigorous vortexing. e. Centrifuge to separate the phases and collect the organic (upper) phase. f. Dry the organic phase over anhydrous sodium sulfate.

2. Derivatization (Silylation): a. Evaporate the dried organic extract to dryness under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Heat the mixture at 60-70°C for 30 minutes.

3. GC-MS Analysis: a. Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. b. Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. Injector Temperature: 250°C. d. Oven Program: Initial temperature of 70°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. e. MS Parameters: Electron ionization (EI) at 70 eV, scan range of 50-500 m/z. f. Quantification: Use a standard curve of derivatized 2-hexenoic acid.

Figure 3: Workflow for the quantification of 2-hexenoic acid by GC-MS.

Conclusion and Future Perspectives

The biosynthesis of 2-hexenoic acid in microorganisms via the engineered reverse β-oxidation pathway presents a promising avenue for the sustainable production of this valuable chemical. This guide has outlined the core metabolic pathway, provided key quantitative data, and detailed essential experimental protocols. Future research should focus on the discovery and characterization of novel, highly efficient enzymes, particularly desaturases with specificity for C6 acyl-CoAs, and the optimization of metabolic flux through systems and synthetic biology approaches to enhance product titers and yields. The methodologies presented herein provide a solid foundation for researchers to advance the field of microbial 2-hexenoic acid production.

References

- 1. enoyl-CoA hydratase activity | SGD [yeastgenome.org]

- 2. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel prokaryotic trans-2-enoyl-CoA reductase from the spirochete Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Genome-scale target identification in Escherichia coli for high-titer production of free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse engineering of fatty acid-tolerant Escherichia coli identifies design strategies for robust microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Enoyl CoA Hydratase Mitochondrial (ECHS1) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]

- 12. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The metabolic response of P. putida KT2442 producing high levels of polyhydroxyalkanoate under single- and multiple-nutrient-limited growth: Highlights from a multi-level omics approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexenoic acid, a six-carbon unsaturated carboxylic acid. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis in the identification, characterization, and quantification of this compound. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-Hexenoic acid, supported by detailed experimental protocols and data visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-2-Hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.0 | Singlet (broad) | -COOH |

| 7.08 | Doublet of Triplets | H-3 |

| 5.83 | Doublet of Triplets | H-2 |

| 2.22 | Quartet | H-4 |

| 1.50 | Sextet | H-5 |

| 0.94 | Triplet | H-6 |

Source: Spectral Database for Organic Compounds (SDBS)

Table 2: ¹³C NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-1 (C=O) |

| 152.0 | C-3 |

| 121.0 | C-2 |

| 34.5 | C-4 |

| 21.5 | C-5 |

| 13.5 | C-6 |

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Hexenoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (in carboxylic acid dimer) |

| 1690-1720 | Strong | C=O stretch (in carboxylic acid dimer) |

| 1640-1680 | Medium | C=C stretch |

| 1210-1320 | Strong | C-O stretch |

| 960-980 | Strong | C-H bend (out-of-plane, trans alkene) |

Source: General principles of IR spectroscopy for carboxylic acids and alkenes.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data of 2-Hexenoic Acid

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M-CH₃]⁺ |

| 73 | High | [M-C₃H₇]⁺ |

| 69 | Moderate | [M-COOH]⁺ |

| 41 | High | [C₃H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic data for 2-Hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-Hexenoic acid is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like 2-Hexenoic acid at room temperature, a "neat" sample is prepared. A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation and Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility of 2-Hexenoic acid is often increased by derivatization to its methyl ester (FAME). This is typically achieved by reacting the acid with a methylating agent such as BF₃-methanol or diazomethane. The resulting fatty acid methyl ester is then dissolved in a volatile solvent like hexane.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The GC oven temperature is programmed to ramp up to separate the components of the sample. The eluent from the GC is then introduced into the mass spectrometer.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Hexenoic acid.

Caption: General workflow for the spectroscopic analysis of 2-Hexenoic acid.

References

The Role of 2-Hexenoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexenoic acid, a six-carbon unsaturated fatty acid, is a naturally occurring compound found in various plants and is also a metabolic intermediate in fatty acid metabolism. This technical guide provides an in-depth overview of the role of 2-hexenoic acid, with a focus on its metabolic pathways, the enzymes involved, and its potential impact on cellular signaling. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

2-Hexenoic acid, particularly its trans isomer, is a medium-chain fatty acid that participates in several key metabolic processes. It is recognized for its role as an intermediate in both fatty acid biosynthesis and degradation.[1][2] Its presence in various natural sources and its metabolic activities have made it a subject of interest for its potential physiological effects, including antimicrobial and antiviral properties.[3] Understanding the intricacies of its metabolism is crucial for elucidating its broader biological significance and for exploring its potential as a therapeutic agent or a biomarker.

Biosynthesis of 2-Hexenoic Acid

The de novo synthesis of fatty acids is carried out by the multi-enzyme complex, fatty acid synthase (FAS).[4][5] In this process, acetyl-CoA and malonyl-CoA serve as the primary building blocks for the growing acyl chain. The final product of the mammalian FAS is typically palmitic acid (a C16 saturated fatty acid). The release of the fatty acid from the FAS complex is catalyzed by a thioesterase (TE) domain, which exhibits substrate specificity.[6]

While palmitate is the major product, FAS is also capable of producing shorter-chain fatty acids. The specificity of the TE domain is a key determinant of the chain length of the released fatty acid.[7] (E)-2-Hexenoic acid is formed as an intermediate during the fatty acid biosynthesis pathway and is a product of the reaction between (R)-3-Hydroxyhexanoic acid and fatty-acid Synthase.[2][8]

Degradation of 2-Hexenoic Acid via Beta-Oxidation

For 2-hexenoic acid to be catabolized for energy, it must first be activated to its coenzyme A (CoA) thioester, trans-2-hexenoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase. Subsequently, trans-2-hexenoyl-CoA enters the mitochondrial beta-oxidation pathway. As an already unsaturated intermediate at the C2 position, it bypasses the first step of beta-oxidation, which is catalyzed by acyl-CoA dehydrogenase.

The key enzymes involved in the degradation of trans-2-hexenoyl-CoA are:

-

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond in trans-2-hexenoyl-CoA to form L-3-hydroxyhexanoyl-CoA.[9][10]

-

L-3-hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes L-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

-

β-ketothiolase: This enzyme cleaves 3-ketohexanoyl-CoA into acetyl-CoA and butyryl-CoA. Butyryl-CoA then undergoes further rounds of beta-oxidation.

An alternative pathway involves the enzyme trans-2-enoyl-CoA reductase , which reduces trans-2-enoyl-CoA to hexanoyl-CoA.[11] This saturated acyl-CoA can then enter the conventional beta-oxidation spiral from the beginning.

Quantitative Data

Quantitative data on the metabolism of 2-hexenoic acid is limited. The following table summarizes the available kinetic parameters for enzymes known to act on its CoA derivative.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |

| trans-2-Enoyl-CoA Reductase | trans-2-Hexenoyl-CoA | 91 | Not Reported | Not Reported | Euglena gracilis | [12] |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Not Reported | Not Reported | >100,000-fold decrease with E164Q mutation | Rat Liver | [13] |

| Acyl-CoA Dehydrogenase | Butyryl-CoA (C4) | Not Reported | Not Reported | Not Reported | Not Reported |

Role in Cellular Signaling

Fatty acids are increasingly recognized as signaling molecules that can modulate various cellular processes. While specific data for 2-hexenoic acid is sparse, related compounds have been shown to influence key signaling pathways.

MAP Kinase Pathway

A derivative of 2-hexenoic acid, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, has been shown to inhibit the phosphorylation of JNK and p38 MAP kinases.[14][15] This suggests that 2-hexenoic acid or its metabolites may have anti-inflammatory effects by modulating the MAP kinase signaling cascade.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors regulating the expression of genes involved in fatty acid metabolism.[2][16] Fatty acids and their derivatives are natural ligands for PPARs. While direct evidence for 2-hexenoic acid as a PPAR agonist is lacking, other unsaturated fatty acids have been shown to activate PPARα and PPARγ.[17][18] Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid uptake and beta-oxidation. It is plausible that 2-hexenoic acid could exert some of its metabolic effects through the activation of PPARs.

Experimental Protocols

Quantification of 2-Hexenoic Acid in Biological Samples by GC-MS

This protocol outlines a general procedure for the extraction and quantification of 2-hexenoic acid from a biological matrix (e.g., cell culture media, plasma) using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Internal standard (e.g., deuterated hexanoic acid)

-

Solvents: Methanol (B129727), isooctane, acetonitrile (B52724)

-

Derivatizing agent: Pentafluorobenzyl bromide (PFBBr)

-

Catalyst: N,N-Diisopropylethylamine (DIPEA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 1 mL of sample, add a known amount of the internal standard.

-

Add 2 mL of methanol and vortex thoroughly.

-

Add 4 mL of isooctane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of a 1% (v/v) solution of PFBBr in acetonitrile and 50 µL of a 1% (v/v) solution of DIPEA in acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the reagents to dryness under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in 100 µL of isooctane.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Start at 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ion source: Electron ionization (EI) at 70 eV.

-

Scan mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized 2-hexenoic acid and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of 2-hexenoic acid.

-

Calculate the concentration of 2-hexenoic acid in the samples based on the peak area ratio of the analyte to the internal standard.

-

Assay for 2-Hexenoic Acid Beta-Oxidation using Radiolabeled Substrate

This protocol describes a method to measure the rate of beta-oxidation of 2-hexenoic acid in isolated mitochondria or cell lysates using a radiolabeled precursor.

Materials:

-

[1-¹⁴C] 2-Hexenoic acid (custom synthesis may be required)

-

Reaction buffer (e.g., containing phosphate (B84403) buffer, MgCl₂, carnitine, and CoA)

-

Isolated mitochondria or cell lysate

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known amount of mitochondrial or cell protein, and cofactors (NAD+, FAD, ATP).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding [1-¹⁴C] 2-hexenoic acid to a final concentration in the low micromolar range.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Termination of Reaction and Separation of Products:

-

Terminate the reaction by adding perchloric acid.

-

Centrifuge the sample to pellet the precipitated protein.

-

The supernatant contains the acid-soluble metabolites, including [¹⁴C]acetyl-CoA.

-

-

Quantification of Radioactivity:

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Calculation of Oxidation Rate:

-

The rate of beta-oxidation is calculated based on the amount of radiolabeled acid-soluble metabolites produced per unit of time and protein concentration.

-

Conclusion

2-Hexenoic acid is a metabolically active medium-chain fatty acid involved in both anabolic and catabolic pathways. While its role as an intermediate in fatty acid metabolism is established, further research is needed to fully elucidate its regulatory functions and its impact on cellular signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for future investigations into the biological significance of 2-hexenoic acid. A deeper understanding of its metabolism and signaling effects may open new avenues for therapeutic interventions in metabolic and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. [PDF] Uncovering the molecular basis for fatty acid synthase product specificity: Structural and kinetic evaluation of thioesterase I and thioesterase II | Semantic Scholar [semanticscholar.org]

- 8. graphviz.org [graphviz.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

2-Hexenoic Acid: A Key Volatile Organic Compound in Plant Defense and Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, a C6 unsaturated fatty acid, is a volatile organic compound (VOC) emitted by a wide variety of plants. It belongs to the family of green leaf volatiles (GLVs), which are rapidly released upon mechanical damage or herbivore and pathogen attack. This technical guide provides a comprehensive overview of the role of 2-hexenoic acid in plant biology, with a focus on its involvement in defense signaling pathways, its interactions with other organisms, and the methodologies used for its study. While extensive research has highlighted the qualitative importance of 2-hexenoic acid, this guide also collates available quantitative data to facilitate comparative analysis and future research endeavors.

Biosynthesis of 2-Hexenoic Acid in Plants

2-Hexenoic acid is synthesized from the C6-family of green leaf volatiles. The biosynthesis is initiated by the lipoxygenase (LOX) pathway, which acts on linoleic and linolenic acids released from plant cell membranes upon damage. These fatty acids are converted into hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes, such as (Z)-3-hexenal. (Z)-3-hexenal can then be isomerized to (E)-2-hexenal, which is subsequently oxidized to form (E)-2-hexenoic acid.

Role in Plant Signaling and Defense

2-Hexenoic acid acts as a potent signaling molecule in plants, priming them for enhanced defense responses against a broad spectrum of pathogens and herbivores. This process, known as chemical priming, allows for a faster and stronger activation of defense mechanisms upon subsequent attack.

Priming of Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA) Pathways

Hexanoic acid, a related compound, has been shown to induce resistance by priming both the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are the two major defense hormone pathways in plants[1]. The JA pathway is primarily associated with defense against necrotrophic pathogens and chewing insects, while the SA pathway is crucial for resistance against biotrophic pathogens.

Application of hexanoic acid has been demonstrated to protect tomato plants against the necrotrophic fungus Botrytis cinerea and the biotrophic bacterium Pseudomonas syringae[2]. This broad-spectrum protection is achieved through the potentiation of both JA- and SA-dependent defense responses.

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways of Jasmonic Acid and Salicylic Acid, and their crosstalk, which can be influenced by priming agents like 2-hexenoic acid.

Quantitative Data on 2-Hexenoic Acid

Quantitative data on the emission and concentration of 2-hexenoic acid in plants is crucial for understanding its dose-dependent effects and for developing practical applications. The following tables summarize the available quantitative information. It is important to note that specific data for 2-hexenoic acid is limited, and data for the closely related hexanoic acid is sometimes included for context.

Table 1: Emission Rates of 2-Hexenoic Acid and Related Compounds from Plants under Stress

| Plant Species | Stress Condition | Compound | Emission Rate (ng g⁻¹ h⁻¹) | Reference |

| Brassica nigra | Ozone (250 ppb) | (E)-2-Hexenal | ~5-15 | [3] |

| Brassica nigra | Ozone (550 ppb) | (E)-2-Hexenal | ~10-30 | [3] |

| Tea Plant (Camellia sinensis) | Insect infestation | (E)-2-Hexenal | Emission detected | [4] |

| Tea Plant (Camellia sinensis) | Drought stress | (E)-2-Hexenol | Emission detected | [4] |

| Tea Plant (Camellia sinensis) | Cold stress | (Z)-3-Hexenol | Emission detected | [4] |

Note: Specific emission rates for 2-Hexenoic acid are not widely reported. The data for its precursor, (E)-2-Hexenal, and related C6 volatiles are provided as indicators of the activation of the biosynthetic pathway.

Table 2: Antimicrobial Activity of 2-Hexenoic Acid and Related Compounds

| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Hexanoic acid | Botrytis cinerea | Protective effect observed | [2] |

| Hexanoic acid | Pseudomonas syringae | Protective effect observed | [2] |

| Polyphenols | Pseudomonas syringae | MIC = 1.25–5 mM | [5] |

Note: While direct MIC values for 2-Hexenoic acid against these specific plant pathogens were not found in the reviewed literature, the protective effects of the related hexanoic acid have been documented. The MIC for polyphenols against P. syringae is included for comparative purposes.

Table 3: Insect Electroantennography (EAG) Responses to Hexanoic Acid

| Insect Species | Sex | Compound | Dose | EAG Response (mV, mean ± SE) | Reference |

| Spodoptera litura | Male | Hexanoic acid | 10 µg | ~0.2 | [6] |

| Spodoptera exigua | Male | Hexanoic acid | 10 µg | ~0.15 | [6] |

Note: Specific EAG dose-response data for 2-Hexenoic acid was not available in the reviewed literature. The data for hexanoic acid provides an indication of the olfactory sensitivity of these insect pests to related C6 compounds.

Experimental Protocols

Analysis of 2-Hexenoic Acid using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and quantification of 2-hexenoic acid from plant material.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

For analysis of emitted volatiles, enclose the plant material (e.g., a single leaf, whole plant) in a glass chamber or vial.

-

For analysis of tissue concentrations, freeze the plant material in liquid nitrogen and grind to a fine powder. Transfer a known weight of the powdered tissue to a headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block at a controlled temperature (e.g., 40-60 °C).

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

Derivatization (if necessary):

-

For the analysis of carboxylic acids like 2-hexenoic acid, derivatization is often required to improve volatility and chromatographic peak shape.

-

A common method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. This can be done by exposing the SPME fiber to a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in the vapor phase or by eluting the adsorbed compounds from the fiber and then performing the derivatization in a solvent.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds.

-

The mass spectrometer is used for the identification and quantification of the compounds. Identification is based on the comparison of the mass spectrum with a library (e.g., NIST). Quantification is typically performed using an internal or external standard.

-

Insect Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a measure of the insect's sensitivity to a particular compound.

Workflow Diagram:

Methodology:

-

Insect Preparation:

-

Anesthetize the insect (e.g., by cooling).

-

Excise one antenna at the base.

-

-

Antenna Mounting:

-

Mount the excised antenna between two electrodes filled with a conductive solution (e.g., saline). The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of 2-hexenoic acid in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).

-

Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

-

Stimulus Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A puff of air is passed through the stimulus pipette, delivering the odorant to the antenna.

-

-

EAG Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

The response to the odorant is measured as the peak amplitude of the negative voltage deflection (depolarization).

-

A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

-

Conclusion and Future Directions

2-Hexenoic acid is a significant player in the complex chemical language of plants. Its role as a priming agent for the JA and SA defense pathways highlights its potential for use in sustainable agriculture as a natural and broad-spectrum plant protectant. However, a more comprehensive understanding of its quantitative emission profiles from different plant species under various stress conditions is needed. Further research should also focus on elucidating the specific receptors and downstream signaling components involved in the perception of 2-hexenoic acid by plants.

For drug development professionals, the antimicrobial properties of 2-hexenoic acid and related compounds warrant further investigation. Determining the precise mechanisms of action against plant and human pathogens could lead to the development of novel therapeutic agents. Additionally, a deeper understanding of its interactions with insect olfactory systems could pave the way for the development of new and effective pest management strategies. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this important plant volatile.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexanoic acid-induced resistance against Botrytis cinerea in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Volatile compound-mediated plant–plant interactions under stress with the tea plant as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas syringae senses polyphenols via phosphorelay crosstalk to inhibit virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2-Hexenoic acid

An In-depth Technical Guide to 2-Hexenoic Acid: Discovery, History, and Applications

Introduction

2-Hexenoic acid (C₆H₁₀O₂) is an unsaturated fatty acid with a six-carbon chain and a double bond between the second and third carbon atoms.[1] It exists as cis ((Z)-2-hexenoic acid) and trans ((E)-2-hexenoic acid) isomers, with the trans isomer being more common and widely studied.[1][2] This compound is a naturally occurring substance found in a variety of plants and fruits, contributing to their aroma and flavor profiles.[3] Beyond its role as a flavoring agent, trans-2-hexenoic acid has garnered attention for its biological activities, including potential antimicrobial and antiviral properties.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 2-hexenoic acid, with a focus on its applications in research and development.

Discovery and History

The discovery of 2-hexenoic acid is not attributed to a single event but rather to its gradual identification in various natural sources over time. It has been reported in a diverse range of organisms, including:

-

Vitis vinifera (common grape vine)[4]

-

Deschampsia antarctica (Antarctic hair grass)[4]

-

Prunus avium (sweet cherry)[5]

-

Apple, banana, guava, and peppermint oil[3]

Its presence in these sources highlights its role as a metabolite in fatty acid biosynthesis pathways.[6][7] Historically, the interest in 2-hexenoic acid grew from its contribution to the food and fragrance industries as a flavoring agent, a use for which it is recognized as safe by the U.S. Food and Drug Administration (FDA).[2] More recently, scientific research has begun to explore its therapeutic potential.[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of trans-2-hexenoic acid are summarized in the tables below.

Table 1: Physicochemical Properties of trans-2-Hexenoic Acid

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₀O₂ | [4][8] |

| Molecular Weight | 114.14 g/mol | [4][8] |

| Appearance | Colorless to pale yellow solid or liquid | [1][4] |

| Melting Point | 33-35 °C | [8] |

| Boiling Point | 217 °C | [4][8] |

| Density | 0.965 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.438 | [8] |

| Flash Point | 113 °C (closed cup) | [8] |

| pKa | Data available in the IUPAC Digitized pKa Dataset | [4] |

Table 2: Solubility of 2-Hexenoic Acid at 25°C

| Solvent | Solubility (g/L) | Citation(s) |

| Water | 2.44 | [9] |

| Ethanol | 204.53 | [9] |

| Methanol | 233.3 | [9] |

| Isopropanol | 122.51 | [9] |

| Ethyl Acetate (B1210297) | 80.56 | [9] |

Table 3: Spectroscopic Data of trans-2-Hexenoic Acid

| Technique | Data Availability and Source | Citation(s) |

| ¹H NMR | Spectrum available from ChemicalBook. | [10] |

| ¹³C NMR | Spectrum available from SpectraBase for 2-methyl-2-hexenoic acid. | [11] |

| IR Spectroscopy | FTIR and ATR-IR spectra are available in the SpectraBase. | [4] |

| Mass Spectrometry | GC-MS and LC-MS data are available in the PubChem database. | [4] |

| Kovats Retention Index | Standard polar: 1980, 1984, 1961.1, 1933, 1941, 1983, 1951, 1967, 1967, 1938, 2002, 1967, 1962, 1970, 1969, 1971, 1922 | [4] |

Synthesis of 2-Hexenoic Acid

Several synthetic routes have been developed for the production of 2-hexenoic acid and other α,β-unsaturated carboxylic acids.

Experimental Protocol 1: Synthesis from Malonic Acid and n-Butyraldehyde

This classic method involves the condensation of malonic acid with an aldehyde.[2]

Materials:

-

Dry malonic acid

-

Freshly distilled n-butyraldehyde

-

Pyridine (B92270) (catalyst)

-

Toluene (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve dry malonic acid and freshly distilled n-butyraldehyde in toluene.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with dilute hydrochloric acid to remove pyridine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 2-hexenoic acid.

-

Purify the product by distillation or recrystallization.

Experimental Protocol 2: Oxidation of trans-2-Hexenal (B146799)

This method involves the oxidation of the corresponding aldehyde.

Materials:

-

trans-2-Hexenal

-

Oxidizing agent (e.g., potassium permanganate, Jones reagent)

-

Appropriate solvent (e.g., acetone, water)

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching excess oxidant)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve trans-2-hexenal in a suitable solvent in a flask cooled in an ice bath.

-

Slowly add the oxidizing agent to the solution while maintaining a low temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Quench any excess oxidizing agent by adding sodium bisulfite solution.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain trans-2-hexenoic acid.

-

Further purification can be achieved by chromatography or distillation.

Diagram: General Synthetic Workflow for 2-Hexenoic Acid

Caption: A generalized workflow for the synthesis of 2-hexenoic acid.

Analytical Methods

The analysis of 2-hexenoic acid, particularly in complex matrices, often requires chromatographic techniques coupled with mass spectrometry.

Experimental Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polarity and low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.[12][13]

Materials:

-

Sample containing 2-hexenoic acid

-

Internal standard (e.g., deuterated analog)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvent (e.g., pyridine, acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)[12]

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample into a GC vial. If necessary, perform an initial extraction.

-

Internal Standard Addition: Spike the sample with a known concentration of the internal standard.

-

Derivatization (Silylation):

-

Add an appropriate volume of solvent (e.g., pyridine) to dissolve the sample.

-

Add an excess of BSTFA to the vial.

-

Heat the vial at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions:

-

MS Conditions:

-

-

Data Analysis: Identify the trimethylsilyl (B98337) (TMS) derivative of 2-hexenoic acid based on its retention time and mass spectrum. Quantify using the internal standard method.

Diagram: Analytical Workflow for GC-MS of 2-Hexenoic Acid

Caption: Workflow for the GC-MS analysis of 2-hexenoic acid.

Biological Activity and Signaling Pathways

2-Hexenoic acid is involved in fatty acid biosynthesis and metabolism.[6][7] Recent studies have highlighted its potential as a bioactive molecule.

Antiviral Activity

trans-2-Hexenoic acid has demonstrated antiviral activity against enteroviruses, including Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).[14] It exhibits this activity in a dose-dependent manner, with 50% effective concentrations (EC₅₀) of 2.9 μM and 3.21 μM against CVB3 and EV-A71, respectively.[14] Time-of-addition assays suggest that the compound inhibits viral replication at the entry stage of infection.[14] Given its status as an approved food additive, it presents a potentially safe therapeutic avenue for enterovirus infections.[14]

Antimicrobial Activity

Research has also explored the antimicrobial properties of trans-2-hexenoic acid, with some studies indicating activity against certain bacteria and fungi.[2] However, more extensive research is needed to fully elucidate its spectrum of activity and potential therapeutic applications in this area.[2]

Signaling Pathways

While 2-hexenoic acid is known to be a metabolite in fatty acid biosynthesis, specific details of its interaction with signaling pathways are still under investigation.[4][6] Its role as a signaling molecule is an area of active research.[2]

Diagram: Proposed Antiviral Mechanism of Action

Caption: Proposed mechanism of antiviral action for trans-2-hexenoic acid.

Conclusion

2-Hexenoic acid, a naturally occurring unsaturated fatty acid, has a rich history rooted in its contribution to the flavor and fragrance of various foods and natural products. While its synthesis and analytical detection are well-established, recent research into its biological activities, particularly its antiviral properties, has opened new avenues for its application in drug development and therapeutics. This guide provides a foundational understanding of this versatile molecule, offering detailed protocols and data to support further scientific investigation. The continued exploration of 2-hexenoic acid and its derivatives holds promise for the development of novel therapeutic agents.

References

- 1. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]

- 2. Buy trans-2-Hexenoic acid | 1191-04-4 [smolecule.com]

- 3. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 4. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hexenoic acid | C6H10O2 | CID 14486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]

- 7. (Z)-2-hexenoic acid, 1577-28-2 [thegoodscentscompany.com]

- 8. trans-2-ヘキセン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scent.vn [scent.vn]

- 10. trans-2-Hexenoic acid(13419-69-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of (E)-2-Hexenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of (E)-2-Hexenoic acid. Due to a lack of extensive experimental data for this specific compound, this report combines calculated values, comparisons with the structurally similar saturated analogue, hexanoic acid, and detailed descriptions of the established experimental methodologies used to determine such properties. This information is crucial for understanding the molecule's stability, reactivity, and behavior in various chemical and biological systems, which is of significant interest in fields such as drug development, materials science, and biochemistry.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to predicting its behavior in chemical reactions and phase transitions. The key parameters include the standard enthalpy of formation, standard molar entropy, and heat capacity.

Quantitative Data Summary

The following tables summarize the available calculated thermochemical data for (E)-2-Hexenoic acid and experimental data for its saturated counterpart, hexanoic acid, for comparative purposes. All data is for the substance in its standard state at 298.15 K and 1 bar.

Table 1: Thermochemical Properties of (E)-2-Hexenoic Acid (Calculated)

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -185.88 | kJ/mol | Joback Calculated Property[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -314.76 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 17.19 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 52.33 | kJ/mol | Joback Calculated Property[1] |

Table 2: Thermochemical Properties of Hexanoic Acid (Experimental)

| Property | Symbol | Value | Unit | Source |

| Standard Liquid Enthalpy of Combustion | ΔcH°liquid | -3494.29 ± 0.66 | kJ/mol | Cheméo[2] |

| Liquid Phase Enthalpy of Formation | ΔfH°liquid | -581.8 ± 1.1 | kJ/mol | Cheméo[2] |

| Ideal Gas Heat Capacity | Cp,gas | Not Available | J/mol·K | |

| Liquid Phase Heat Capacity | Cp,liquid | 225.1 | J/mol·K | Cheméo[2] |

| Enthalpy of Fusion | ΔfusH° | 17.19 | kJ/mol | Cheméo[2] |

| Enthalpy of Vaporization | ΔvapH° | 66.30 | kJ/mol | Cheméo[2] |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the standard experimental methodologies for determining the enthalpy of formation, heat capacity, and phase transition enthalpies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A precise mass of liquid (E)-2-Hexenoic acid is weighed into a crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimetry Measurement: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of 2-Hexenoic acid is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of any side products like nitric acid. From the corrected heat of combustion, the standard enthalpy of combustion (ΔcH°) is determined. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy changes associated with phase transitions, such as melting (fusion) and boiling (vaporization).

Experimental Workflow:

Detailed Methodology:

-

DSC Setup and Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified reference material with a well-known melting point and enthalpy of fusion, such as indium. A small, precisely weighed sample of (E)-2-Hexenoic acid is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed aluminum pan is used as a reference. Both pans are placed in the DSC cell.

-

Measurement Program: The sample and reference are subjected to a controlled temperature program. Typically, this involves cooling the sample to a temperature below its expected melting point, followed by heating at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram plots the differential heat flow against temperature. An endothermic peak is observed during melting. The onset temperature of this peak is taken as the melting point (Tm). The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity (Cp) of the sample can be determined from the heat flow signal in a region of the thermogram where no phase transitions are occurring. This is typically done by comparing the heat flow of the sample to that of a known standard, such as sapphire, under the same conditions.

Signaling Pathways and Logical Relationships

While (E)-2-Hexenoic acid is a relatively simple molecule, it can participate in various metabolic and chemical pathways. The fundamental thermochemical properties are essential for understanding the energetics of these transformations.

Relationship between Thermochemical Properties

The key thermochemical properties are interconnected through fundamental thermodynamic equations.

This diagram illustrates how the Gibbs free energy (G), a measure of the spontaneity of a process, is a function of enthalpy (H), entropy (S), and temperature (T). Enthalpy and entropy themselves are dependent on the heat capacity (Cp) and temperature.

Conclusion